7-Chloroisoquinoline-5-carboxylic acid
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Overview
Description
7-Chloroisoquinoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The compound has a molecular formula of C10H6ClNO2 and a molecular weight of 207.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoquinoline-5-carboxylic acid can be achieved through various methods. Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal under acidic conditions to produce isoquinolines .
Industrial Production Methods: Industrial production of this compound typically involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, minimizing the formation of side products and isomers .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reducing Agents: Hydrogen gas (H2) in the presence of a metal catalyst.
Substituting Agents: Various nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include N-oxides, reduced isoquinoline derivatives, and substituted isoquinolines .
Scientific Research Applications
7-Chloroisoquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including anti-cancer and anti-malarial properties.
Medicine: Investigated for its role in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Quinoline: A structural isomer of isoquinoline, known for its use in anti-malarial drugs.
Isoquinoline: The parent compound of 7-Chloroisoquinoline-5-carboxylic acid, found in many natural alkaloids.
Chloroquine: A derivative of quinoline, widely used as an anti-malarial agent.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and carboxylic acid groups make it a versatile intermediate for further chemical modifications and applications .
Properties
Molecular Formula |
C10H6ClNO2 |
---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
7-chloroisoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-7-3-6-5-12-2-1-8(6)9(4-7)10(13)14/h1-5H,(H,13,14) |
InChI Key |
TWIOHDLKOWCCGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
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